Prosulfuron

Catalog No.
S602473
CAS No.
94125-34-5
M.F
C15H16F3N5O4S
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prosulfuron

CAS Number

94125-34-5

Product Name

Prosulfuron

IUPAC Name

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea

Molecular Formula

C15H16F3N5O4S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24)

InChI Key

LTUNNEGNEKBSEH-UHFFFAOYSA-N

SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F

Solubility

In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C
Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180

Synonyms

prosulfuron

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F
  • Understanding Herbicide Resistance Mechanisms

    Researchers employ Prosulfuron to investigate the mechanisms by which weeds develop resistance to herbicides. By exposing weed populations to Prosulfuron and monitoring their response over generations, scientists can identify genetic mutations or physiological adaptations that allow weeds to survive herbicide application. This knowledge helps develop strategies to manage resistance and design new herbicides with different modes of action [Source: Weed Science Society of America ].

  • Development of Herbicide Resistance Models

    Prosulfuron serves as a tool for developing models that predict the emergence and spread of herbicide resistance in weed populations. These models consider factors like herbicide application rates, weed population dynamics, and inheritance patterns of resistance genes. By incorporating Prosulfuron use data and weed resistance observations, researchers can create models that inform weed management practices and optimize herbicide use to minimize resistance development [Source: Journal of Agricultural Science ].

  • Evaluation of New Herbicide Candidates

    Scientists utilize Prosulfuron as a benchmark herbicide when evaluating the efficacy and potential resistance risks of new herbicide candidates. By comparing the performance of new herbicides to Prosulfuron on the same weed species, researchers can assess the effectiveness of the new compound and identify any potential cross-resistance issues with existing herbicides [Source: Crop Protection ].

Prosulfuron is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling various grass and broadleaf weeds in agricultural settings. Its chemical structure is characterized by the presence of a triazine ring and a sulfonylurea moiety, which contribute to its herbicidal activity. The IUPAC name for prosulfuron is 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenylsulfonyl]urea, and it has a molecular formula of C15H16F3N5O4S with a molecular weight of 419.4 g/mol . Prosulfuron appears as a white to light beige solid and is marketed in formulations such as water-dispersible granules .

Prosulfuron acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of essential branched-chain amino acids in susceptible plants. This inhibition disrupts protein synthesis and ultimately leads to weed death.

Physical and Chemical Properties

  • Melting point: 138-140 °C []
  • Solubility: Slightly soluble in water (32 mg/L at 25 °C) []. More soluble in organic solvents like acetone and methanol.
  • Stability: Stable under acidic and neutral conditions. Degrades under alkaline conditions [].
  • Toxicity: Prosulfuron is considered moderately toxic with an oral LD₅₀ (lethal dose for 50% of test population) of 1100 mg/kg in rats []. It is not a skin irritant but may cause mild eye irritation.
  • Flammability: Not flammable.
  • Environmental impact: Prosulfuron can be moderately persistent in soil, with a half-life (time taken for degradation of half the amount) ranging from 1 to 4 months. It is important to follow recommended application rates and proper disposal methods to minimize environmental impact.

The primary mechanism of action for prosulfuron involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids. This inhibition leads to disrupted protein synthesis and ultimately cell division in plant roots, resulting in plant death within 14 to 21 days post-application . The herbicide is produced through a Matsuda reaction involving 2-sulfonatobenzenediazonium and 3,3,3-trifluoropropene, showcasing the compound's complex synthetic pathway .

The synthesis of prosulfuron employs advanced organic chemistry techniques, notably the Heck-Matsuda reaction. This method allows for the arylation of specific substrates to form the desired sulfonylurea structure. The process is optimized for large-scale production, which reflects its commercial significance in agriculture . The synthesis pathway involves several steps that ensure high purity and yield of the final product.

Prosulfuron is widely used in agriculture for weed management in crops such as corn and soybeans. Its selective nature allows it to target unwanted vegetation while minimizing damage to desirable crops. The herbicide is particularly valuable in no-till farming systems where it helps manage weed populations effectively without disturbing the soil structure .

Research indicates that prosulfuron interacts with various environmental factors that affect its behavior in soil and water systems. Studies have shown that soil pH significantly influences its dissipation rates; higher pH levels tend to slow down degradation processes, while lower pH levels can enhance its breakdown . Additionally, prosulfuron's absorption and distribution within plant systems have been documented, highlighting its rapid uptake and metabolic pathways leading to various metabolites .

Several compounds share structural or functional similarities with prosulfuron, primarily within the sulfonylurea class. Here are some notable examples:

Compound NameChemical Structure CharacteristicsUnique Features
GlyphosatePhosphonomethyl glycineBroad-spectrum herbicide; non-selective
ChlorsulfuronSulfonylurea with chlorine substituentEffective against certain broadleaf weeds
Metsulfuron-methylMethylated sulfonylureaHigh activity against grass weeds
TrifloxysulfuronContains trifluoromethyl groupEnhanced efficacy against resistant weed species

Uniqueness of Prosulfuron: Prosulfuron's unique combination of a triazine ring and trifluoropropyl group distinguishes it from other sulfonylureas. Its specific mode of action targeting acetolactate synthase makes it particularly effective against a wide range of weed species while allowing for selective crop protection.

Color/Form

Colorless crystals

XLogP3

3.4

Flash Point

100.00 °C (212.00 °F) - closed cup

Density

1.45 g/cu cm at 20 °C

LogP

log Kow = 1.5 (pH 5.0), -0.21 (pH 6.9), -0.76 (pH 9.0) at 25 °C

Odor

Odorless

Melting Point

155 °C (decomp.)

UNII

NG7LE47J14

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Prosulfuron is a colorless, crystalline solid. It is odorless. It is soluble in water. It is a member of a group of chemicals called sulfonyl urea herbicides. USE: Prosulfuron is a herbicide used in some grains, on pastures and golf courses. It is not permitted for residential use. EXPOSURE: Workers who use prosulfuron may breathe in mists or have direct skin contact. Exposure to the general population is unlikely but may occur by inhalation and dermal contact when in areas recently treated with prosulfuron. Prosulfuron released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil under certain conditions. It will not be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for prosulfuron to cause toxic effect in humans were not available. Liver damage, changes in the blood, and decreased body weight were reported in laboratory animals following repeated exposure to moderate oral doses of prosulfuran. Impaired movement, decreased activity, and difficulty walking were observed in some laboratory animals exposed to a high oral dose. No evidence of infertility was observed in laboratory animals exposed to prosulfuran before and during pregnancy. Increased incidence of abortion, altered bone development, and decreased offspring body weight were observed following exposure to prosulfuran during pregnancy at high doses that also made the mothers sick. Mammary gland tumors were induced in some laboratory rats following lifetime oral exposure to prosulfuran. Tumors were not induced in laboratory mice following long term oral exposure to prosulfuran. The U.S. Environmental Protection Agency Office of Pesticide Programs has classified prosulfuron as not likely to be carcinogenic to humans based on lack of clear evidence of carcinogenicity in laboratory animals. The potential for prosulfuron to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.63X10-8 mm Hg at 25 °C (OECD Guideline 104)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

94125-34-5

Wikipedia

Prosulfuron

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Prosulfuron is produced by reaction of 2- (3,3,3-trifluoropropyl)phenylsulfamoylchloride with 2-amino-4-methyl-6-methoxypyrimidine.
Preparation: W. Meyer, K. Oertle, European Patent Office patent 120814; eidem, United States of America patent 4671819 (1984, 1987 both to Ciba-Geigy)

Analytic Laboratory Methods

Adequate enforcement methodology, Method AG-590C (a high performance liquid chromatography method with column switching and ultraviolet (UV) detection), is available to enforce the tolerance expression.
A sensitive and very fast analytical method has been developed for the simultaneous quantification of sixteen sulfonylurea herbicides in surface water. An ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry method with solid phase extraction for sample cleanup has been developed for screening sixteen sulfonylurea herbicides (oxasulfuron, thifensulfuron-methyl, cinosulfuron, metsulfuron methyl, sulfometuron methyl, triasulfuron, rimsulfuron, ethametsulfuron methyl, sulfosulfuron, tribenuron methyl, bensulfuron methyl, iodosulfuron methyl, pyrazosulfuron ethyl, prosulfuron, chlorimuron ethyl, ethoxysulfuron) in water samples simultaneously within 12 min. Water samples were acidified, and the target herbicides were extracted by passing through ProElut C18 extraction cartridges. After drying by nitrogen flow, the cartridges were eluted with elution solvents, and the eluate was then evaporated to dryness, redissolved and analyzed. The mobile phase composed of 0.02% formic acid and acetonitrile using gradient elution. A triple quadrupole mass spectrometer equipped with an electrospray ionization source operated in the positive ion with selective reaction monitoring mode. Each of the analytes in all the samples was monitored using protonated molecule and its two characteristic fragment ions for confirmation. The limits of detection for all analytes were below 1.0 ng/mL, except for sulfosulfuron and prosulfuron, and limits of quantitation were between 1 and 8 ng/mL for this method. Three water types were used for the validation of the method.
A magnetic solid phase extraction (MSPE) method coupled with high-performance liquid chromatography (HPLC) was proposed for the determination of five sulfonylurea herbicides (bensulfuron-methyl, prosulfuron, pyrazosulfuron-ethyl, chlorimuron-ethyl and triflusulfuron-methyl) in environmental water samples. The magnetic adsorbent was prepared by incorporating Fe(3)O(4) nanoparticles and surfactant into a silica matrix according to a sol-gel procedure, which can provide surfactant free extracts during the eluting step to avoid chromatographic interference. The prepared adsorbent was used to extract the sulfonylurea herbicides in several kinds of water samples. The main factors affecting the extraction efficiency, including desorption conditions, extraction time, sample volume, and sample solution pH were optimized. Under the optimum conditions, good linearity was obtained within the range of 0.2-50.0 ug L(-1) for all analytes, with correlation coefficients ranging from 0.9993 to 0.9999. The enrichment factors were between 1200 and 1410, and the limits of detection were between 0.078 and 0.10 ug L(-1). The proposed method was successfully applied in the analysis of sulfonylurea herbicides in environmental samples (tap, reservoir, river, and rice field). The recoveries of the method ranged between 80.4% and 107.1%. This study reported for the first time the use of MSPE procedure in the preconcentration of sulfonylurea herbicides in environmental samples. The procedure proved to be efficient, environmentally friendly, and fast.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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